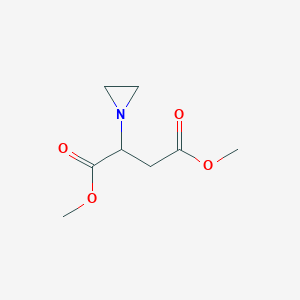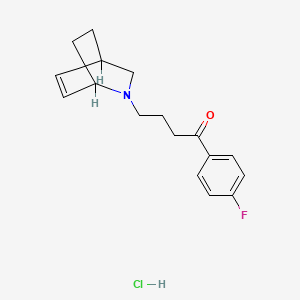
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azabicyclo(222)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Azabicyclic Core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Formation of the Butanone Moiety: This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(2-Azabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the azabicyclic core.
Medicine: Potential therapeutic applications due to its unique structure and pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
相似化合物的比较
Similar Compounds
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-phenyl-1-butanone hydrochloride: Similar structure but lacks the fluorine atom.
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-chlorophenyl)-1-butanone hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride may confer unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
属性
CAS 编号 |
35806-08-7 |
|---|---|
分子式 |
C17H21ClFNO |
分子量 |
309.8 g/mol |
IUPAC 名称 |
4-(2-azabicyclo[2.2.2]oct-5-en-2-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H20FNO.ClH/c18-15-7-5-14(6-8-15)17(20)2-1-11-19-12-13-3-9-16(19)10-4-13;/h3,5-9,13,16H,1-2,4,10-12H2;1H |
InChI 键 |
PKSWQZPTTHJUGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC1CN2CCCC(=O)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



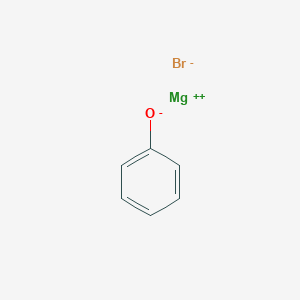
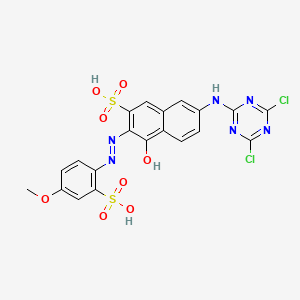
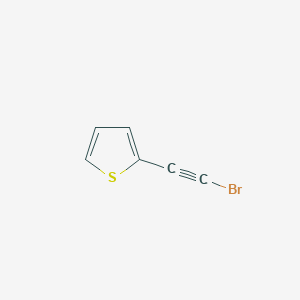
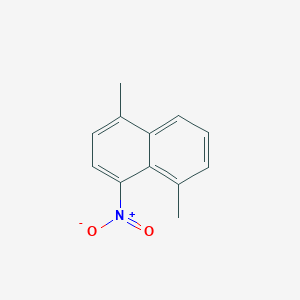
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
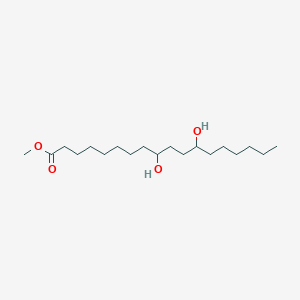
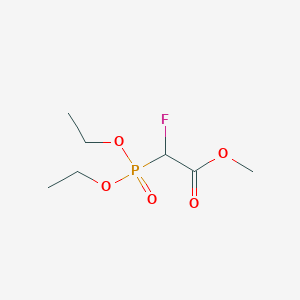
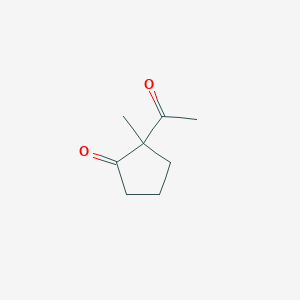
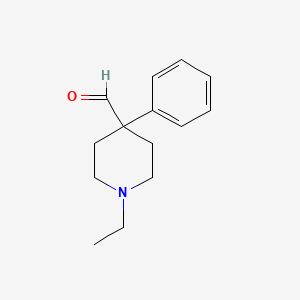
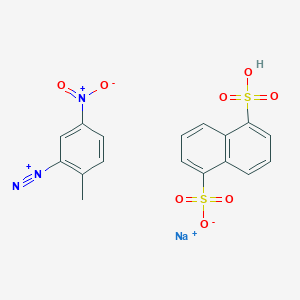
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

